Photocleavage Kinetics: PC Biotin Releases in Under 4 Minutes Versus 30–60 Minutes for Disulfide and Fluoride-Cleavable Systems
PC Biotin Phosphoramidite achieves quantitative photocleavage of the 5′-biotinylated oligonucleotide from streptavidin–agarose beads in ≤4 minutes using 300–350 nm near-UV light, with >92% release efficiency [1]. In contrast, disulfide-linked biotin systems require ≥30 minutes incubation with ≥10 mM DTT at room temperature for complete cleavage , while fluoride-cleavable diisopropylsilyl acetal linkers demand a 1-hour incubation with pyridine/HF at room temperature [2]. This represents an approximately 7.5- to 15-fold faster release time for the PC Biotin system relative to its closest cleavable competitors.
| Evidence Dimension | Time to complete cleavage and release from streptavidin solid phase |
|---|---|
| Target Compound Data | ≤4 minutes (photocleavage with 300–350 nm UV light); >92% release of bound oligonucleotide; >97% streptavidin binding efficiency [1] |
| Comparator Or Baseline | Disulfide-based biotin linker: ≥30 minutes with ≥10 mM DTT at room temperature . Fluoride-cleavable silyl acetal biotin phosphoramidite: 1 hour with pyridine/HF plus 30 min methoxytrimethylsilane quench [2] |
| Quantified Difference | PC Biotin: ~4 min. Disulfide: ≥30 min (≥7.5× slower). Fluoride-cleavable: ~90 min total (≥22.5× slower) |
| Conditions | Reversed-phase HPLC monitoring of streptavidin–agarose bead-bound 5′-PCB-(dT)₇; irradiation with Blak Ray XX-15 UV lamp at 300–350 nm [1]; NeutrAvidin-coated microspheres with pyridine/HF cleavage [2] |
Why This Matters
For procurement, the 4-minute light-triggered release eliminates a ≥30–60 minute chemical incubation step, directly reducing total purification workflow time by one hour or more per batch and enabling same-day completion of downstream ligation or cloning protocols.
- [1] Olejnik J, Krzymańska-Olejnik E, Rothschild KJ. Photocleavable biotin phosphoramidite for 5′-end-labeling, affinity purification and phosphorylation of synthetic oligonucleotides. Nucleic Acids Res. 1996;24(2):361-366. doi:10.1093/nar/24.2.361 View Source
- [2] Fang S, Bergstrom DE. Fluoride-cleavable biotinylation phosphoramidite for 5′-end-labeling and affinity purification of synthetic oligonucleotides. Nucleic Acids Res. 2003;31(2):708-715. doi:10.1093/nar/gkg130 View Source
